Cas no 2232-08-8 (1-(p-Toluenesulfonyl)imidazole)
1-(p-Toluenesulfonyl)imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(p-toluenesulphonyl)imidazole
- 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole
- 1-Tosylimidazole
- 1-(p-Toluenesulfonyl)imidazole
- 1-(Toluene-4-sulphonyl)-1H-imidazole
- 1-(4-Methylphenyl)sulphonyl-1H-imidazole
- 1-(toluene-p-sulphonyl)imidazole
- 1H-Imidazole,1-[(4-methylphenyl)sulfonyl]
- 1-Tosyl-1H-imidazole
- 1-tosyl-imidazole
- EINECS 218-771-9
- N-(p-tosyl)imidazole
- N-Tosylimidazole
- p-toluenesulfonyl imidazole
- tosyl imidazole
- 1-(p-toluenesulfonyl)-imidazole
- W-107485
- AN-584/43416180
- FT-0634153
- NSC669590
- AM20050250
- p-Toluenesulfonyl-1-imidazole
- MFCD00005285
- J-800197
- 1-(Toluene-4-sulfonyl)-1H-imidazole
- T1985
- AKOS003674667
- 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole #
- 1-(p-Tolylsulfonyl)imidazole
- N-(p-Toluenesulfonyl)imidazole
- DTXSID6022181
- NSC-109348
- F1594-0016
- N-(4-Toluenesulfonyl)imidazole
- NSC109348
- Imidazole, 1-(p-tolylsulfonyl)-
- FS-1783
- HY-W001965
- 1-(4-methylphenyl)sulfonylimidazole
- GEO-02334
- N-(p-toluenesulfonyl) imidazole
- 1-(P-Toluenesulfonyl) Imidazole
- 2232-08-8
- NSC-669590
- 1-((4-Methylphenyl)sulfonyl)-1H-imidazole
- 1H-Imidazole, 1-[(4-methylphenyl)sulfonyl]-
- CS-W001965
- 1-(4-methylbenzenesulfonyl)-1H-imidazole
- NS00048606
- BP-30134
- 1-(p-Toluenesulfonyl)imidazole, 99%
- NSC 109348
- AC-7870
- J-640196
- SY018369
- 1-(p-Toluenesulfonyl)-1H-imidazole
- SCHEMBL217862
- DTXCID202181
- 1H-Imidazole, 1-((4-methylphenyl)sulfonyl)-
- 1-(4-methylbenzenesulfonyl)imidazole
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- MDL: MFCD00005285
- Inchi: 1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3
- InChI Key: YJYMYJRAQYREBT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C=NC=C1)(=O)=O
Computed Properties
- Exact Mass: 222.04600
- Monoisotopic Mass: 222.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Solid
- Density: 1.3038 (rough estimate)
- Melting Point: 75.0 to 79.0 deg-C
- Boiling Point: 409.1℃ at 760 mmHg
- Flash Point: 201.2℃
- Refractive Index: 1.5650 (estimate)
- Solubility: chloroform: soluble25mg/mL, clear, colorless to faintly yellow
- PSA: 60.34000
- LogP: 2.50930
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
1-(p-Toluenesulfonyl)imidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
1-(p-Toluenesulfonyl)imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(p-Toluenesulfonyl)imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024322-1g |
1-(p-Toluenesulfonyl)-1H-imidazole |
2232-08-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 024322-10g |
1-(p-Toluenesulfonyl)-1H-imidazole |
2232-08-8 | 98% | 10g |
£13.00 | 2022-03-01 | |
| Fluorochem | 024322-25g |
1-(p-Toluenesulfonyl)-1H-imidazole |
2232-08-8 | 98% | 25g |
£23.00 | 2022-03-01 | |
| AstaTech | 25313-25/G |
1-(P-TOLUENESULFONYL)IMIDAZOLE |
2232-08-8 | 95% | 25g |
$17 | 2023-09-18 | |
| AstaTech | 25313-100/G |
1-(P-TOLUENESULFONYL)IMIDAZOLE |
2232-08-8 | 95% | 100/G |
$172 | 2022-06-02 | |
| AstaTech | 25313-500/G |
1-(P-TOLUENESULFONYL)IMIDAZOLE |
2232-08-8 | 95% | 500/G |
$POA | 2022-06-02 | |
| Ambeed | A116513-5g |
1-(P-Toluenesulfonyl)imidazole |
2232-08-8 | 98% | 5g |
$6.0 | 2025-02-22 | |
| Ambeed | A116513-10g |
1-(P-Toluenesulfonyl)imidazole |
2232-08-8 | 98% | 10g |
$8.0 | 2025-02-22 | |
| Ambeed | A116513-25g |
1-(P-Toluenesulfonyl)imidazole |
2232-08-8 | 98% | 25g |
$16.0 | 2025-02-22 | |
| Ambeed | A116513-100g |
1-(P-Toluenesulfonyl)imidazole |
2232-08-8 | 98% | 100g |
$58.0 | 2025-02-22 |
1-(p-Toluenesulfonyl)imidazole Suppliers
1-(p-Toluenesulfonyl)imidazole Related Literature
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Gullapalli Kumaraswamy,Neerasa Jayaprakash,Dasa Rambabu,Aniban Ganguly,Rajkumar Banerjee Org. Biomol. Chem. 2014 12 1793
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Masoumeh Mohamadhoseini,Zahra Mohamadnia Polym. Chem. 2021 12 5679
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3. Heterocyclic chemistryFawaz Aldabbagh Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2013 109 126
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D. Biedermann,E. Vav?íková,L. Cvak,V. K?en Nat. Prod. Rep. 2014 31 1138
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Almudena Perona,Pilar Hoyos,ángeles Farrán,María J. Hernáiz Green Chem. 2020 22 5559
Additional information on 1-(p-Toluenesulfonyl)imidazole
1-(p-Toluenesulfonyl)Imidazole: A Comprehensive Overview
1-(p-Toluenesulfonyl)Imidazole (CAS No: 2232-08-8) is a significant compound in the field of organic chemistry, particularly in the synthesis of bioactive molecules and advanced materials. This compound, also referred to as tosylimidazole, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery, catalysis, and material science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 1-(p-Toluenesulfonyl)Imidazole.
The molecular structure of 1-(p-Toluenesulfonyl)Imidazole consists of an imidazole ring substituted with a p-toluenesulfonyl group. The imidazole moiety is a five-membered heterocycle containing two nitrogen atoms, which imparts unique electronic properties to the molecule. The p-toluenesulfonyl group, derived from p-toluene sulfonic acid, introduces a strong electron-withdrawing effect, enhancing the reactivity of the imidazole ring in various chemical transformations. This combination makes 1-(p-Toluenesulfonyl)Imidazole an ideal precursor for synthesizing complex nitrogen-containing compounds.
Recent studies have highlighted the role of 1-(p-Toluenesulfonyl)Imidazole in the development of novel therapeutic agents. Researchers have explored its use as a building block for constructing bioactive molecules with potential anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of tosylimidazole exhibit significant inhibitory activity against key enzymes involved in cancer progression.
In terms of synthesis, 1-(p-Toluenesulfonyl)Imidazole can be prepared via several routes. One common method involves the reaction of imidazole with p-toluene sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is highly efficient and yields pure product under mild conditions. Another approach utilizes coupling agents like HATU or EDCI to facilitate the formation of the sulfonamide bond between imidazole and p-toluene sulfonic acid derivatives.
The application of 1-(p-Toluenesulfonyl)Imidazole extends beyond drug discovery into materials science. Recent advancements have shown its utility as a precursor for synthesizing conductive polymers and metal-organic frameworks (MOFs). In a groundbreaking study reported in *Nature Materials*, scientists employed tosylimidazole to construct highly porous MOFs with exceptional gas adsorption capabilities.
Moreover, 1-(p-Toluenesulfonyl)Imidazole has been investigated as a catalyst in organic reactions. Its ability to activate carbonyl groups makes it a valuable component in asymmetric catalysis and enantioselective synthesis. A 2023 paper in *Angewandte Chemie* highlighted its role in facilitating the formation of chiral centers during peptide bond formation.
In conclusion, 1-(p-Toluenesulfonyl)Imidazole (CAS No: 2232-08-8) stands as a pivotal compound in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to drive innovative research across multiple disciplines. As evidenced by recent studies, this compound holds immense potential for advancing drug development, materials science, and catalytic processes.
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